2‑Oxabicyclo[2.2.2]octane Core Delivers 3.4‑Fold Higher Solubility than the All‑Carbon Bicyclo[2.2.2]octane Analog in an Imatinib Head‑to‑Head Comparison
When the para‑substituted phenyl ring of Imatinib is replaced with the 2‑oxabicyclo[2.2.2]octane scaffold (compound 85), aqueous solubility reaches 389 µM, essentially matching the original Imatinib value (351 µM). In contrast, the all‑carbon bicyclo[2.2.2]octane replacement (compound 86) drops solubility to 113 µM, a 3.4‑fold decrease relative to the 2‑oxa analog [1]. This demonstrates that the ether oxygen is essential for maintaining aqueous solubility in a drug-like context.
| Evidence Dimension | Aqueous solubility (µM) |
|---|---|
| Target Compound Data | 389 µM (2‑oxabicyclo[2.2.2]octane‑Imatinib analog, compound 85) |
| Comparator Or Baseline | 113 µM (bicyclo[2.2.2]octane‑Imatinib analog, compound 86); 351 µM (Imatinib free base) |
| Quantified Difference | 3.4‑fold higher solubility vs. the all‑carbon bicyclo[2.2.2]octane analog |
| Conditions | Free base forms; measured under identical experimental conditions at pH and temperature specified in the primary publication (Nat. Commun. 2023, Fig. 7) |
Why This Matters
For procurement decisions, selecting a building block that incorporates the 2‑oxabicyclo[2.2.2]octane core over the all‑carbon bicyclo[2.2.2]octane core can avoid a >3‑fold aqueous solubility penalty that would compromise formulation and bioavailability in lead candidates.
- [1] Levterov, V., Panasiuk, Y., Sahun, K. et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat. Commun. 14, 5608 (2023). Fig. 7 and accompanying text; solubility values: Imatinib 351 µM, compound 86 113 µM, compound 85 389 µM. View Source
